molecular formula C17H20N2O3S B2603123 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 1797726-28-3

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B2603123
CAS No.: 1797726-28-3
M. Wt: 332.42
InChI Key: MOPUMSDDERAAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phenylsulfanyl group and the oxan-4-yl moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: Various substituents can be introduced at different positions on the oxazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the phenylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

What sets 5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide apart from these compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : An oxazole ring which is known for its biological relevance.
  • Substituents : A phenylsulfanyl group and a methylene bridge connecting to the oxan moiety.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Prostacyclin Receptor Antagonism : Analogous compounds have shown high affinity for prostacyclin (IP) receptors, which are involved in vasodilation and platelet aggregation. For instance, related oxazole derivatives demonstrated IC50 values ranging from 0.05 to 0.50 µM against IP receptors in human platelets .
  • Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives can act as calcium channel inhibitors, impacting cardiac function by reducing perfusion pressure and coronary resistance . This could indicate a similar potential for the compound .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Activity Findings
Prostacyclin Receptor AntagonismHigh affinity for IP receptors; IC50 values: 0.05 - 0.50 µM
Calcium Channel InhibitionDecreased perfusion pressure; interaction with calcium channels observed
General Pharmacological ProfileSynthetic compound with potential therapeutic applications based on structure

Case Studies

  • Cardiovascular Studies : In isolated rat heart models, certain sulfonamide derivatives were tested for their effects on coronary resistance and perfusion pressure. Results indicated significant reductions in these parameters, suggesting potential applications in treating cardiovascular diseases .
  • Metabolite Identification : Research involving the identification of metabolites through HPLC-MS/MS has provided insights into the biotransformation of related compounds, which is crucial for understanding their pharmacokinetics and dynamics .

Properties

IUPAC Name

5-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-15(11-19-22-13)16(20)18-12-17(7-9-21-10-8-17)23-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUMSDDERAAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.